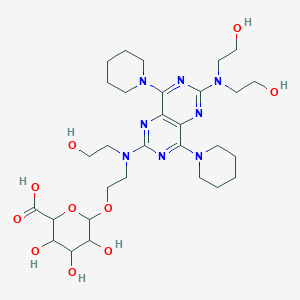
Dipyridamole mono-O-B-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipyridamole mono-O-B-D-glucuronide is a metabolite of Dipyridamole, a well-known phosphodiesterase inhibitor. This compound is formed during the hepatic metabolism of Dipyridamole and is known for its role in inhibiting phosphodiesterase V (PDE 5) and breast cancer resistance protein (BCRP) . It is primarily used in scientific research to study the metabolism and excretion of Dipyridamole.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipyridamole mono-O-B-D-glucuronide is synthesized through the glucuronidation of Dipyridamole. This process involves the conjugation of Dipyridamole with glucuronic acid, typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for the enzyme activity .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring consistent product quality and yield. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dipyridamole mono-O-B-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to Dipyridamole and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: Glucuronic acid and UDP-glucuronosyltransferase enzyme in a suitable buffer system.
Major Products
The major products formed from the hydrolysis of this compound are Dipyridamole and glucuronic acid .
Scientific Research Applications
Dipyridamole mono-O-B-D-glucuronide is extensively used in scientific research to study the pharmacokinetics and metabolism of Dipyridamole. It is also used to investigate the role of glucuronidation in drug metabolism and the impact of this process on drug efficacy and safety. Additionally, it serves as a reference compound in the development of analytical methods for the quantification of Dipyridamole and its metabolites in biological samples.
Mechanism of Action
Dipyridamole mono-O-B-D-glucuronide exerts its effects by inhibiting phosphodiesterase V (PDE 5) and breast cancer resistance protein (BCRP). By inhibiting PDE 5, it increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to vasodilation and inhibition of platelet aggregation . The inhibition of BCRP affects the efflux of various drugs and metabolites, influencing their absorption and distribution .
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: The parent compound, known for its antiplatelet and vasodilatory effects.
Adenosine: Another compound that increases cAMP levels but through a different mechanism.
Sildenafil: A PDE 5 inhibitor used primarily for erectile dysfunction.
Uniqueness
Dipyridamole mono-O-B-D-glucuronide is unique due to its dual inhibition of PDE 5 and BCRP, which makes it a valuable tool in studying drug metabolism and resistance mechanisms .
Properties
Molecular Formula |
C30H48N8O10 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46) |
InChI Key |
UINLJWRYFLLHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















